molecular formula C44H48N6O13S2 B12098803 (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

Cat. No.: B12098803
M. Wt: 933.0 g/mol
InChI Key: GIKZHKCNSVCAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down step by step. The systematic name suggests that it contains multiple stereocenters and functional groups. It belongs to the class of β-lactam antibiotics, which are widely used in medicine.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline based on similar β-lactam antibiotics:

    Core Formation: The bicyclic core structure is typically assembled through a series of cyclization reactions involving a penicillin precursor.

    Side Chain Elaboration: The various substituents (carboxyphenyl, pyrrolidinyl, hydroxyethyl, etc.) are introduced using appropriate reagents and protecting groups.

    Stereochemistry Control: Careful selection of reagents and reaction conditions ensures the desired stereochemistry at each stereocenter.

    Final Steps: Deprotection, purification, and isolation yield the target compound.

Industrial Production: Industrial-scale production often involves fermentation using microbial strains (such as Streptomyces or Cephalosporium species) that naturally produce β-lactam antibiotics. These strains are cultivated, and the compound is extracted and purified.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: Oxidative processes can modify the side chains.

    Reduction: Reduction of the carbonyl groups can yield different derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the various functional groups.

Major products depend on the specific reaction conditions and the starting material.

Scientific Research Applications

Medical Use:

    Antibacterial Activity: As a β-lactam antibiotic, this compound likely exhibits antibacterial properties by inhibiting bacterial cell wall synthesis.

    Clinical Applications: It may be used to treat infections caused by susceptible bacteria.

Chemistry and Biology:

    Chemical Synthesis: Researchers study its synthesis and reactivity.

    Enzyme Inhibition Studies: Investigating its interaction with enzymes involved in cell wall biosynthesis.

    Structural Biology: Determining its crystal structure aids drug design.

Mechanism of Action

This compound inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs). This disrupts peptidoglycan cross-linking, leading to cell lysis.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, other β-lactam antibiotics (e.g., penicillins, cephalosporins) share similar core structures. the specific substituents and stereochemistry make this compound unique.

Properties

IUPAC Name

3-[5-[(3-carboxyphenyl)carbamoyl]-1-[3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZHKCNSVCAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N6O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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